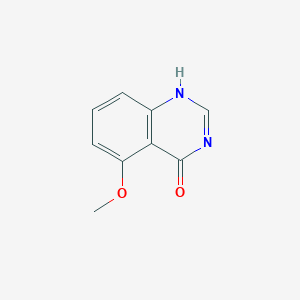
tert-Butyl methyl(3-oxobutyl)carbamate
Overview
Description
“tert-Butyl methyl(3-oxobutyl)carbamate” is a chemical compound with the CAS Number: 1447607-14-8. It has a molecular weight of 201.27 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl(3-oxobutyl)carbamate” contains a total of 32 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 ketone(s) (aliphatic) .Physical And Chemical Properties Analysis
“tert-Butyl methyl(3-oxobutyl)carbamate” is a liquid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl methyl(3-oxobutyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during the synthesis of complex organic molecules, allowing for selective reactions at other functional groups without interference from the amine .
Preparation of Tetrasubstituted Pyrroles
The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant applications in pharmaceuticals and materials science due to their diverse biological activities .
Organic Synthesis Building Block
As a building block in organic synthesis, tert-Butyl methyl(3-oxobutyl)carbamate offers a versatile starting point for the construction of various organic compounds. Its reactivity allows for the introduction of the carbamate group into other molecules, which can then be further modified to achieve desired properties .
Research in Life Sciences
In life sciences research, this compound is used to study enzyme-catalyzed reactions where the carbamate group may act as a substrate or inhibitor. This helps in understanding enzyme mechanisms and designing enzyme inhibitors for therapeutic use .
Material Science Applications
In material science, tert-Butyl methyl(3-oxobutyl)carbamate can be used to modify surface properties of materials. By introducing carbamate groups, researchers can alter hydrophobicity, adhesion, and other surface characteristics important for various applications .
Chemical Synthesis Studies
This compound is also employed in studies focused on chemical synthesis techniques. Researchers use it to develop new synthetic routes and improve existing methods for producing carbamate-containing compounds more efficiently and with higher yields .
Development of Bioactive Molecules
The compound’s structure is advantageous for the development of bioactive molecules. It can be incorporated into larger molecules to influence their interaction with biological targets, which is essential in drug discovery and development .
Environmental Chemistry Research
Lastly, tert-Butyl methyl(3-oxobutyl)carbamate is used in environmental chemistry research to understand the fate and behavior of carbamate compounds in the environment. This includes studies on degradation, bioaccumulation, and potential environmental impacts .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound
Biochemical Pathways
It’s known that the compound can be used as an important intermediate in organic synthesis , which suggests that it may interact with various biochemical pathways.
Action Environment
The action of Tert-Butyl methyl(3-oxobutyl)carbamate, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, it’s known that the compound is soluble in organic solvents like ethanol and ether, but insoluble in water . This suggests that its action may be influenced by the solvent environment.
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(3-oxobutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

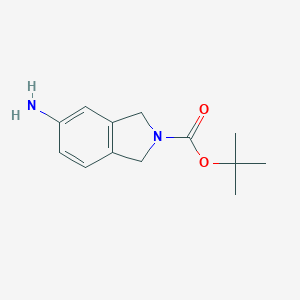
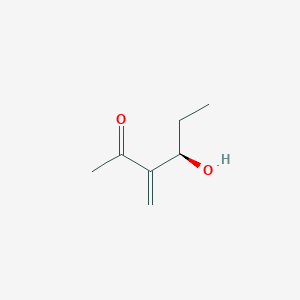
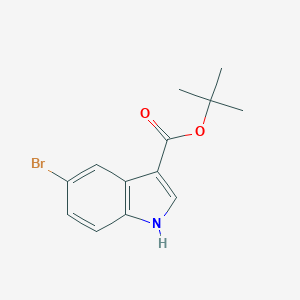
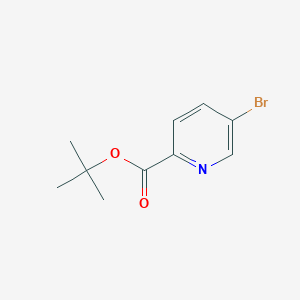
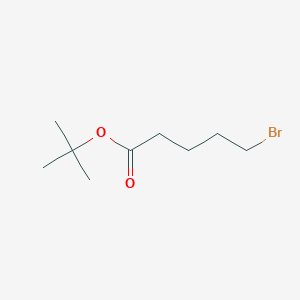

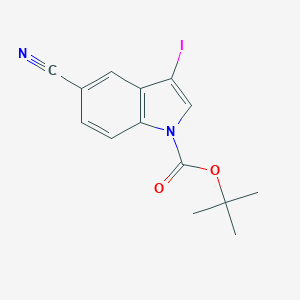
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
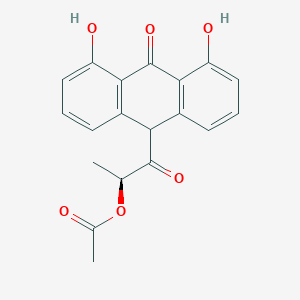
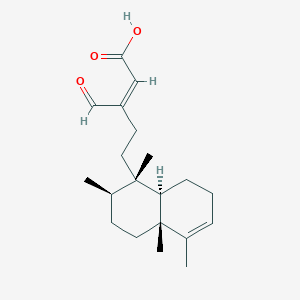
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
